2-(Pyridin-3-ylmethylidene)butanal
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Overview
Description
2-[(Pyridin-3-yl)methylidene]butanal is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol It is characterized by the presence of a pyridine ring attached to a butanal group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pyridin-3-yl)methylidene]butanal typically involves the condensation of pyridine-3-carbaldehyde with butanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the pyridine ring and the butanal group .
Industrial Production Methods
While specific industrial production methods for 2-[(pyridin-3-yl)methylidene]butanal are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
2-[(Pyridin-3-yl)methylidene]butanal has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(pyridin-3-yl)methylidene]butanal and its derivatives involves interactions with specific molecular targets and pathways. These interactions can vary depending on the specific structure and functional groups present in the compound. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: A precursor in the synthesis of 2-[(pyridin-3-yl)methylidene]butanal.
Butanal: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar structures that may exhibit comparable chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylidene)butanal |
InChI |
InChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3 |
InChI Key |
SILMSHIJGWWXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CN=CC=C1)C=O |
Origin of Product |
United States |
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